2-(2-{[1-(3-Methylthiophen-2-yl)ethyl]amino}ethoxy)ethan-1-ol
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Overview
Description
2-(2-{[1-(3-Methylthiophen-2-yl)ethyl]amino}ethoxy)ethan-1-ol is a chemical compound with the molecular formula C11H19NO2S and a molecular weight of 229.34 g/mol . This compound contains a thiophene ring, which is a five-membered heteroaromatic ring containing sulfur. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as pyridine and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high purity and yield. The use of advanced techniques such as NMR, HPLC, LC-MS, and UPLC is common to monitor the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-{[1-(3-Methylthiophen-2-yl)ethyl]amino}ethoxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and the use of solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can lead to various substituted thiophene derivatives .
Scientific Research Applications
2-(2-{[1-(3-Methylthiophen-2-yl)ethyl]amino}ethoxy)ethan-1-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2-{[1-(3-Methylthiophen-2-yl)ethyl]amino}ethoxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors involved in inflammatory processes, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives, such as:
Tipepidine: Used as an antitussive agent.
Tiquizium Bromide: Used as an antispasmodic agent.
Dorzolamide: Used as an anti-glaucoma agent.
Uniqueness
2-(2-{[1-(3-Methylthiophen-2-yl)ethyl]amino}ethoxy)ethan-1-ol is unique due to its specific structure, which combines a thiophene ring with an ethoxyethanol moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C11H19NO2S |
---|---|
Molecular Weight |
229.34 g/mol |
IUPAC Name |
2-[2-[1-(3-methylthiophen-2-yl)ethylamino]ethoxy]ethanol |
InChI |
InChI=1S/C11H19NO2S/c1-9-3-8-15-11(9)10(2)12-4-6-14-7-5-13/h3,8,10,12-13H,4-7H2,1-2H3 |
InChI Key |
XCDXONNIWRWNQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(C)NCCOCCO |
Origin of Product |
United States |
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